molecular formula C18H12N2O2S2 B12198253 N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12198253
M. Wt: 352.4 g/mol
InChI Key: OKHZYDWKMMPZEU-UHFFFAOYSA-N
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Description

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a thiophene group. The phenyl group is introduced through a coupling reaction, and finally, the furan-2-carboxamide moiety is attached using amide bond formation techniques. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, thiophene-containing molecules, and furan-based carboxamides. Examples include:

  • N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
  • 2-phenyl-4-(thiophen-2-yl)-1,3-thiazole
  • Furan-2-carboxamide derivatives

Uniqueness

What sets N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide apart is its combination of multiple aromatic and heterocyclic rings, providing a unique scaffold for chemical modifications

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C18H12N2O2S2/c21-16(13-8-4-10-22-13)20-18-15(14-9-5-11-23-14)19-17(24-18)12-6-2-1-3-7-12/h1-11H,(H,20,21)

InChI Key

OKHZYDWKMMPZEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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